3-Benzyl-3,9-diazaspiro[5.5]undecane dihydrochloride
Overview
Description
“3-Benzyl-3,9-diazaspiro[5.5]undecane dihydrochloride” is a chemical compound with the CAS Number: 1171506-89-0. It has a molecular weight of 317.3 . The compound is a white solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C16H24N2.2ClH/c1-2-4-15(5-3-1)14-18-12-8-16(9-13-18)6-10-17-11-7-16;;/h1-5,17H,6-14H2;2*1H
. This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
The compound is a white solid . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Microwave-Assisted Solid-Phase Synthesis : This compound has been synthesized via microwave-assisted solid-phase synthesis. The process involves the direct annulation of primary amines with resin-bound bismesylates. A critical component of this method is the use of α-methyl benzyl carbamate resin linker, which allows the cleavage of heterocycles under mildly acidic conditions without contamination from linker-derived byproducts (Macleod, Martínez-Teipel, Barker, & Dolle, 2006).
Spirocyclization of Pyridine Substrates : The construction of 3,9-diazaspiro[5.5]undecane derivatives is achievable through intramolecular spirocyclization of 4-substituted pyridines. This reaction involves the in situ activation of the pyridine ring followed by intramolecular addition of a β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011).
Applications in Pharmacology
CCR8 Antagonists : Compounds derived from 3,9-diazaspiro[5.5]undecane are used as CCR8 antagonists, showing potential in treating chemokine-mediated diseases, particularly respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Synthesis of Diazaspiro Compounds : The synthesis of diazaspiro compounds like 3,9-diazaspiro[5.5]undecane-1,3,5,9-tetraones and 3-thioxo-diazaspiro[5.5]undecane-1,5,9-trione is explored for potential applications in medicinal chemistry (Aggarwal & Khurana, 2015).
Bioactivity and Synthesis in Medicinal Chemistry : This compound, including its ring-fused derivatives, holds potential for the treatment of various disorders, such as obesity, pain, immune system and cell signaling disorders, cardiovascular, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017).
GABA Type A Receptor Antagonists : It has been investigated as a potent GABA type A receptor antagonist with possible applications in peripheral GABAAR inhibition. This could provide a platform to explore the immunomodulatory potential for this class of compounds (Bavo et al., 2021).
Antihypertensive Properties : Certain derivatives of 3,9-diazaspiro[5.5]undecane exhibit antihypertensive properties, potentially due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
Safety And Hazards
properties
IUPAC Name |
3-benzyl-3,9-diazaspiro[5.5]undecane;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2.2ClH/c1-2-4-15(5-3-1)14-18-12-8-16(9-13-18)6-10-17-11-7-16;;/h1-5,17H,6-14H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBAIHNMIWKNKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN(CC2)CC3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-3,9-diazaspiro[5.5]undecane dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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